molecular formula C15H12FN3S B5811969 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine

Cat. No. B5811969
M. Wt: 285.3 g/mol
InChI Key: QCTBVWVRWRDDKU-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine, also known as FLT3 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. FLT3 inhibitor is a potent inhibitor of FLT3, a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) and other hematological malignancies.

Mechanism of Action

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor works by inhibiting the activity of this compound, a receptor tyrosine kinase that is commonly overexpressed in AML and other hematological malignancies. This compound plays a critical role in the survival and proliferation of AML cells, and its inhibition can induce apoptosis and inhibit proliferation of AML cells.
Biochemical and physiological effects:
This compound inhibitor has been shown to induce apoptosis and inhibit proliferation of AML cells, both in vitro and in vivo. This compound inhibitor has also been shown to enhance the efficacy of chemotherapy and reduce the risk of relapse in AML patients. This compound inhibitor has minimal toxicity and side effects, making it a promising therapeutic agent for AML and other hematological malignancies.

Advantages and Limitations for Lab Experiments

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor is a potent and specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in AML and other hematological malignancies. This compound inhibitor has minimal toxicity and side effects, making it a safe and reliable tool for in vitro and in vivo experiments. However, this compound inhibitor has limited efficacy in patients with this compound mutations, and its effectiveness may be limited in patients with other genetic mutations.

Future Directions

For N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor include the development of more potent and specific this compound inhibitors, the identification of biomarkers for patient selection, and the combination of this compound inhibitor with other targeted therapies or immunotherapies. This compound inhibitor may also have potential applications in other cancers and diseases where this compound is overexpressed or mutated. Overall, this compound inhibitor represents a promising therapeutic agent for the treatment of AML and other hematological malignancies, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor involves several steps, including the synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine and 5-methyl-2-pyridinecarboxaldehyde, followed by the condensation reaction between the two compounds. The resulting product is then purified through various chromatography techniques to obtain the final product.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound inhibitor can induce apoptosis and inhibit proliferation of AML cells, both in vitro and in vivo. This compound inhibitor has also been shown to enhance the efficacy of chemotherapy and reduce the risk of relapse in AML patients.

properties

IUPAC Name

4-(4-fluorophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c1-10-2-7-14(17-8-10)19-15-18-13(9-20-15)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTBVWVRWRDDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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